molecular formula C11H7ClN2O3 B3057740 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 84660-25-3

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B3057740
CAS No.: 84660-25-3
M. Wt: 250.64
InChI Key: CKGHKABQBNRCMM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 4-chlorobenzaldehyde with guanidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

  • Cyclization Reaction: Another approach involves the cyclization of 4-chlorophenylacetic acid with urea, followed by oxidation to form the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The choice of solvent, catalyst, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Amine derivatives, such as 2-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide.

  • Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated pyrimidines.

Scientific Research Applications

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is compared with other similar compounds, such as:

  • 2-(4-Methylphenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

  • 2-(4-Nitrophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

  • 2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

These compounds share a similar pyrimidine core but differ in the substituents on the phenyl ring, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

2-(4-chlorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGHKABQBNRCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516545
Record name 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84660-25-3
Record name 2-(4-Chlorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of diethyl oxalacetate sodium salt (123.2 g, 586 mmol) in water (750 mL) was slowly added aqueous sodium hydroxide (50%, 47 g, 586 mmol). After 1 h the solids had dissolved. 4-Chlorobenzenecarboximidamide monohydrochloride (111.95 g, 586 mmol) was then added, and the mixture was heated at 70° C. overnight. After cooling to room temperature concentrated hydrochloric acid was slowly added (causing foaming) until the pH was lowered to 1.5. The solid was isolated by filtration and washed with water and methanol. The solid was then triturated twice with hot methanol, washed repeatedly with 1 N hydrochloric acid, then once with methanol and dried to afford the title compound (66.07 g).
Quantity
123.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step Two
Name
4-Chlorobenzenecarboximidamide monohydrochloride
Quantity
111.95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 3
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 4
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 5
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 6
2-(4-Chlorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

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